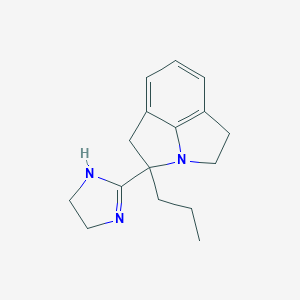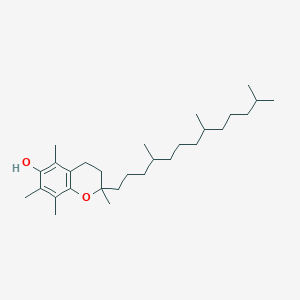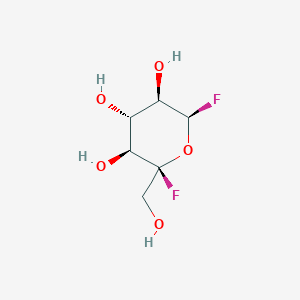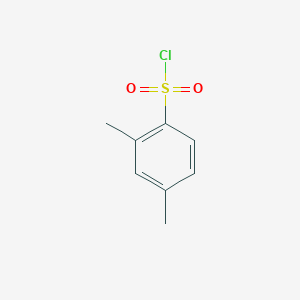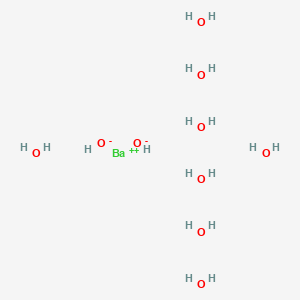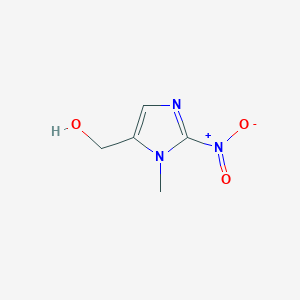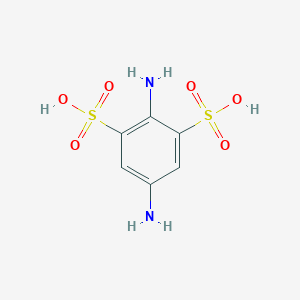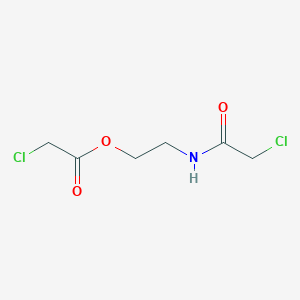
2-(2-Chloroacetamido)ethyl 2-chloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"2-(2-Chloroacetamido)ethyl 2-chloroacetate" is a synthetic compound with potential applications in various fields such as insect growth regulation and pharmacology. Its synthesis involves complex organic chemistry techniques and it exhibits unique physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds often involves reactions with chlorophenol and acetamido derivatives. Devi and Awasthi (2022) synthesized a related compound, Ethyl 3-(2-(4-chlorophenoxy)acetamido) propanoate, using Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (1D-NMR, 2D-NMR), and Electrospray Ionization (ESI-MS) spectroscopic techniques (Devi & Awasthi, 2022).
Molecular Structure Analysis
The molecular structure of compounds like "2-(2-Chloroacetamido)ethyl 2-chloroacetate" is often determined using techniques like X-ray diffraction and NMR spectroscopy. For instance, Xiao-lon (2015) used single-crystal X-ray diffraction to determine the structure of a similar compound, Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate (Xiao-lon, 2015).
Chemical Reactions and Properties
The chemical reactions and properties of chloroacetamido compounds are complex. For example, Dawadi and Lugtenburg (2011) described reactions involving ethyl 2-chloroacetoacetate and its isomers with cyanoacetamide, underlining the reactivity of such compounds (Dawadi & Lugtenburg, 2011).
Physical Properties Analysis
The physical properties, such as melting and boiling points, solubility, and density, are key for understanding the behavior of chloroacetamido compounds. Research into the synthesis and properties of related compounds provides insights into these physical characteristics (Ming, 2001).
Chemical Properties Analysis
Chemical properties like reactivity, stability, and interaction with other chemicals are crucial. Studies like those by Barlow et al. (1991) on similar chloroacetamido compounds provide a basis for understanding these properties (Barlow et al., 1991).
科学研究应用
Towards the Primary Target of Chloroacetamides
Research has revealed chloroacetamides, including compounds like 2-(2-Chloroacetamido)ethyl 2-chloroacetate, primarily target enzymes related to the formation of very-long-chain fatty acids (VLCFAs). These compounds inhibit the synthesis of VLCFAs, affecting plant growth and development. This mechanism is crucial for understanding the phytotoxic impact of chloroacetamides on agricultural crops and weeds. Studies using green algae and seedlings from various plants have demonstrated this inhibitory action, which depends on the amide structure and stereospecificity of the compound. The findings suggest that the primary phytotoxic impact of chloroacetamides stems from impaired VLCFA formation, highlighting a potential avenue for the development of herbicides that target this pathway (Böger, Matthes, & Schmalfuss, 2000).
Exploration of Ether Oxygenates in Environmental and Clinical Settings
Though not directly studying 2-(2-Chloroacetamido)ethyl 2-chloroacetate, related research into the effects of ether oxygenates like ETBE (ethyl tert-butyl ether) in soil and groundwater provides insight into the environmental fate of similar compounds. These studies highlight the microbial ability to degrade ether oxygenates under aerobic conditions, potentially informing bioremediation strategies for contaminant removal. The research underscores the significance of understanding the environmental behavior of such compounds to mitigate their impact on ecosystems and human health (Thornton et al., 2020).
Electrochemical Technology with Haloaluminate Room-Temperature Ionic Liquids
Advancements in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs), such as those involving chloroaluminate mixtures, are relevant for understanding the broader applications of chloroacetamides. These RTILs, including AlCl3–1-ethyl-3-methylimidazolium chloride, offer promising avenues for electroplating and energy storage technologies. Research in this area is crucial for developing new materials and processes in electrochemistry, potentially extending to the manipulation and application of chloroacetamide derivatives in various industrial settings (Tsuda, Stafford, & Hussey, 2017).
安全和危害
The safety information for “2-(2-Chloroacetamido)ethyl 2-chloroacetate” indicates that it is classified as a dangerous substance . Precautionary statements include avoiding inhalation, skin contact, and eye contact, among others . It is classified under UN number 3265 and is considered a class 8 hazard .
属性
IUPAC Name |
2-[(2-chloroacetyl)amino]ethyl 2-chloroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl2NO3/c7-3-5(10)9-1-2-12-6(11)4-8/h1-4H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAQEUGTXSANCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)CCl)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroacetamido)ethyl 2-chloroacetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




